molecular formula C18H19N3 B2414728 1-phenyl-3-(4-propylphenyl)-1H-pyrazol-5-amine CAS No. 882223-23-6

1-phenyl-3-(4-propylphenyl)-1H-pyrazol-5-amine

Cat. No.: B2414728
CAS No.: 882223-23-6
M. Wt: 277.371
InChI Key: ZMUVXMXIFHDBEB-UHFFFAOYSA-N
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Description

1-Phenyl-3-(4-propylphenyl)-1H-pyrazol-5-amine is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by the presence of a phenyl group and a propyl-substituted phenyl group attached to the pyrazole ring, making it a trisubstituted pyrazole derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-3-(4-propylphenyl)-1H-pyrazol-5-amine typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. The reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability. The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using environmentally friendly catalysts and minimizing hazardous reagents, are likely to be applied in large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-(4-propylphenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products:

    Oxidation: Pyrazole oxides.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

1-Phenyl-3-(4-propylphenyl)-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-phenyl-3-(4-propylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or interact with receptors in the nervous system, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

  • 1-Phenyl-3-(4-methylphenyl)-1H-pyrazol-5-amine
  • 1-Phenyl-3-(4-ethylphenyl)-1H-pyrazol-5-amine
  • 1-Phenyl-3-(4-butylphenyl)-1H-pyrazol-5-amine

Comparison: 1-Phenyl-3-(4-propylphenyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its methyl, ethyl, and butyl analogs, the propyl-substituted compound may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for diverse applications.

Properties

IUPAC Name

2-phenyl-5-(4-propylphenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3/c1-2-6-14-9-11-15(12-10-14)17-13-18(19)21(20-17)16-7-4-3-5-8-16/h3-5,7-13H,2,6,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMUVXMXIFHDBEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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